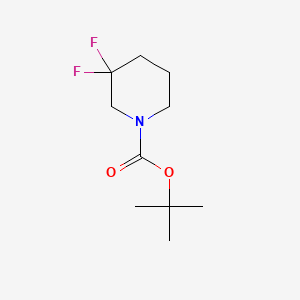

Tert-butyl 3,3-difluoropiperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDWLNLSKQNMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for tert-butyl 3,3-difluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details the necessary precursors, reaction conditions, and experimental protocols. Quantitative data is summarized in tables for easy comparison, and reaction pathways are illustrated with diagrams.

Introduction

Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as altered basicity of the piperidine nitrogen, increased metabolic stability, and enhanced binding affinity to target proteins. This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. This guide outlines the primary synthetic strategies for its preparation, focusing on the synthesis of the key precursor, N-Boc-3-piperidone, and its subsequent geminal difluorination.

Synthetic Pathways

The most common and practical approach for the synthesis of this compound involves a two-stage process:

-

Synthesis of the precursor: Preparation of N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone).

-

Geminal difluorination: Conversion of the ketone functionality in N-Boc-3-piperidone to a difluoromethylene group.

Synthesis of N-Boc-3-piperidone

Two primary routes for the synthesis of N-Boc-3-piperidone are presented below.

Route A: From 3-Hydroxypyridine

This route involves the reduction of 3-hydroxypyridine, followed by N-protection with a Boc group and subsequent oxidation.

Route B: From 1-Benzyl-3-piperidone

This method starts with the commercially available 1-benzyl-3-piperidone, which undergoes debenzylation and subsequent Boc protection.

Geminal Difluorination of N-Boc-3-piperidone

The key transformation to introduce the gem-difluoro moiety is the reaction of N-Boc-3-piperidone with a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose.

Experimental Protocols

Synthesis of N-Boc-3-piperidone (from 3-Hydroxypyridine)

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

-

Dissolve 3-hydroxypyridine in a suitable organic solvent (e.g., ethanol).

-

Add benzyl bromide and stir the reaction mixture at room temperature.

-

After formation of the N-benzyl-3-hydroxypyridinium salt, cool the reaction mixture to 0 °C.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.

Step 2: Synthesis of N-Boc-3-hydroxypiperidine

-

Dissolve N-benzyl-3-hydroxypiperidine in methanol.

-

Add a catalytic amount of palladium on carbon (10%).

-

Add di-tert-butyl dicarbonate.

-

Subject the mixture to hydrogenation (H2 gas) at a suitable pressure.

-

After the reaction is complete (monitored by TLC), filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain N-Boc-3-hydroxypiperidine.

Step 3: Synthesis of N-Boc-3-piperidone

-

Dissolve N-Boc-3-hydroxypiperidine in dichloromethane and cool to -78 °C.

-

Prepare a solution of oxalyl chloride in dichloromethane and add it dropwise to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at -78 °C.

-

Add the solution of N-Boc-3-hydroxypiperidine to the activated DMSO mixture.

-

After stirring for a short period, add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-piperidone.

Synthesis of this compound

-

Dissolve N-Boc-3-piperidone in anhydrous dichloromethane in a fume hood.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (typically 1.5 to 2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the piperidine ring, tailing may occur. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1% v/v) can be added to the eluent.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for the Synthesis of N-Boc-3-piperidone

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Route A | ||||

| 1 | 3-Hydroxypyridine | Benzyl bromide, Sodium borohydride | N-Benzyl-3-hydroxypiperidine | 80-90 |

| 2 | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, Pd/C, H₂ | N-Boc-3-hydroxypiperidine | 70-80 |

| 3 | N-Boc-3-hydroxypiperidine | DMSO, Oxalyl chloride, Triethylamine | N-Boc-3-piperidone | 75-85 |

| Route B | ||||

| 1 | 1-Benzyl-3-piperidone | Pd/C, H₂ | 3-Piperidone | ~95 |

| 2 | 3-Piperidone | Di-tert-butyl dicarbonate | N-Boc-3-piperidone | 90-99[1] |

Table 2: Reagents and Conditions for Geminal Difluorination

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| N-Boc-3-piperidone | DAST | Dichloromethane | -78 to RT | 12-24 | This compound |

| N-Boc-3-piperidone | Deoxo-Fluor® | Dichloromethane | -78 to RT | 12-24 | This compound |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and scalable routes. The choice of the synthetic pathway for the N-Boc-3-piperidone precursor may depend on the availability and cost of the starting materials. The subsequent geminal difluorination is a critical step that requires careful handling of the fluorinating reagents. The detailed protocols and data provided in this guide are intended to assist researchers and scientists in the efficient and safe synthesis of this important fluorinated building block for applications in drug discovery and development.

References

Spectral Analysis of tert-butyl 3,3-difluoropiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for tert-butyl 3,3-difluoropiperidine-1-carboxylate. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a combination of expected spectral characteristics based on its chemical structure and data from closely related analogues. It also includes comprehensive experimental protocols for acquiring such data, intended to serve as a valuable resource for researchers in drug development and organic synthesis.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed in peptide synthesis and the synthesis of complex nitrogen-containing molecules due to its stability and ease of removal under moderately acidic conditions.[1] Accurate characterization of such molecules is paramount, and spectroscopic techniques are the primary tools for structural elucidation and purity assessment.

This guide focuses on the key spectroscopic methods used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted and Exemplary Spectral Data

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.8 | m | 2H | N-CH₂ (axial & equatorial) |

| ~ 3.2 - 3.5 | m | 2H | N-CH₂-CF₂ |

| ~ 1.8 - 2.2 | m | 4H | -CH₂-CH₂- |

| 1.47 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 154 | C=O (carbamate) |

| ~ 123 (t) | CF₂ |

| ~ 80 | -C(CH₃)₃ |

| ~ 45 | N-CH₂ |

| ~ 40 (t) | N-CH₂-CF₂ |

| ~ 28 | -C(CH₃)₃ |

| ~ 25 (t) | -CH₂-CH₂- |

Note: The signals for carbons attached to or near the fluorine atoms are expected to appear as triplets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -90 to -110 | t | CF₂ |

Note: The ¹⁹F chemical shift is referenced to CFCl₃. The signal is expected to be a triplet due to coupling with the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 236.14 | [M+H]⁺ |

| 258.12 | [M+Na]⁺ |

| 180.08 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |

| 136.09 | [M - C₅H₉O₂]⁺ (loss of tert-butyl and CO₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2975 | C-H stretch (alkyl) |

| ~ 1690 | C=O stretch (carbamate) |

| ~ 1160 | C-F stretch |

| ~ 1100 | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[1]

3.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

3.1.3. ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

3.1.4. ¹⁹F NMR Acquisition

-

Acquire a ¹H-decoupled ¹⁹F NMR spectrum.

-

A standard pulse program for ¹⁹F acquisition should be used.

-

The chemical shifts should be referenced to an external standard such as CFCl₃ (0 ppm).[2]

3.1.5. Data Processing

-

Process all spectra using appropriate software.

-

This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

-

Integrate the peaks in the ¹H spectrum and assign all signals in the spectra to the corresponding atoms in the structure.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

3.2.2. Instrumentation and Analysis

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

3.3.1. Sample Preparation (KBr Pellet Method)

-

Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range.[3][4]

-

Place the mixture into a pellet die and apply high pressure to form a transparent pellet.[3]

3.3.2. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[4] This method requires minimal sample preparation.[5]

3.3.3. Analysis

-

Place the KBr pellet or the ATR setup in the sample holder of the FTIR instrument.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.

References

Characterization of N-Boc-3,3-difluoropiperidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Boc-3,3-difluoropiperidin-4-one (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate), a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. This document details its physicochemical properties, analytical characterization, synthesis, and its role in drug development, with a focus on its application as a scaffold for dopamine D4 receptor antagonists.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1215071-17-2 | [1] |

| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |

| Molecular Weight | 235.23 g/mol | [1] |

| Melting Point | 102-107 °C (hydrate) | |

| Appearance | White to slightly yellow crystalline powder | [2] |

Analytical Characterization

The structural integrity and purity of N-Boc-3,3-difluoropiperidin-4-one are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. A ¹H NMR spectrum for N-Boc-3,3-difluoropiperidin-4-one has been reported.[2]

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): [2]

-

δ 3.66-3.52 (m, 2H)

-

δ 3.39-3.33 (m, 2H)

-

δ 1.69-1.64 (m, 2H)

-

δ 1.38 (s, 9H)

¹³C NMR: Carbon NMR is crucial for confirming the carbon framework of the molecule. While a specific spectrum for the title compound is not available, data from a closely related analog, tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate, can provide expected chemical shift ranges.[3] The presence of the carbonyl group, the Boc-protecting group, and the difluorinated carbon are key features.

Expected ¹³C NMR Resonances:

-

C=O (Ketone): ~200-210 ppm

-

C=O (Boc): ~154 ppm

-

C(CH₃)₃ (Boc): ~80 ppm

-

CF₂: ~118 ppm (triplet due to C-F coupling)

-

Piperidine ring carbons: ~30-60 ppm

-

C(CH₃)₃ (Boc): ~28 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-Boc-3,3-difluoropiperidin-4-one is expected to show characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as C-F bonds.

Expected FT-IR Absorption Bands: [3]

-

C=O (Ketone): ~1720-1740 cm⁻¹

-

C=O (Boc carbamate): ~1680-1700 cm⁻¹

-

C-F stretch: ~1100-1300 cm⁻¹

-

C-H stretch (alkyl): ~2850-3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For N-Boc-3,3-difluoropiperidin-4-one, a common fragmentation pattern involves the loss of the Boc group.[3]

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 235

-

Fragment [M-Boc+H]⁺: m/z = 136

Experimental Protocols

Synthesis of N-Boc-3,3-difluoropiperidin-4-one[3]

This protocol describes the synthesis of the title compound from 1-benzyl-3,3-difluoropiperidin-4-one.

Materials:

-

1-benzyl-3,3-difluoropiperidin-4-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Anhydrous ethanol

-

Nitrogen gas

-

Hydrogen gas

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (1.23 equivalents) to the solution.

-

Add 20% palladium hydroxide on carbon catalyst.

-

Evacuate the reaction system and replace with hydrogen gas (repeat three times).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

After the reaction is complete, remove the residual hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite) and wash the filter cake with anhydrous ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product to yield tert-butyl 3,3-difluoropiperidine-1-carboxylate as a white solid.

Experimental Workflow: Synthesis of N-Boc-3,3-difluoropiperidin-4-one

Caption: Synthetic workflow for N-Boc-3,3-difluoropiperidin-4-one.

Role in Drug Development

N-Boc-3,3-difluoropiperidin-4-one is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

Dopamine D4 Receptor Antagonists

One of the key applications of the 3,3-difluoropiperidine scaffold is in the development of dopamine D4 receptor antagonists.[4][5] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic areas of the brain and is implicated in various neurological and psychiatric disorders.[6] Antagonists of the D4 receptor are being investigated for the treatment of conditions such as schizophrenia and Parkinson's disease-related dyskinesias.[4][7]

The 3,3-difluoropiperidine moiety can serve as a core scaffold to which various substituents are attached to optimize binding affinity and selectivity for the dopamine D4 receptor.

Signaling Pathway: Dopamine D4 Receptor

Caption: Simplified signaling pathway of the dopamine D4 receptor.

Conclusion

N-Boc-3,3-difluoropiperidin-4-one is a synthetically versatile and medicinally relevant molecule. Its characterization through standard analytical techniques is crucial for its application in the synthesis of novel drug candidates. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development, particularly those targeting the dopamine D4 receptor. The strategic incorporation of the difluoropiperidine motif continues to be a promising approach in the design of next-generation therapeutics.

References

- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry and drug discovery, offering unique conformational constraints and metabolic stability.

Core Physical and Chemical Properties

The fundamental properties of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |

| Molecular Weight | 235.23 g/mol | [1] |

| CAS Number | 1215071-17-2 | [1] |

| Appearance | White solid or powder | [2] |

| Melting Point | 102-107 °C (hydrate) | [3] |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be low. | |

| XLogP3 | 1.3 | [1] |

| Topological Polar Surface Area | 46.6 Ų | [1] |

Synthesis and Experimental Protocols

A common synthetic route to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves the debenzylation and subsequent protection of a precursor molecule.[4]

Synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Caption: Synthetic scheme for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Experimental Protocol:

-

Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (1.23 eq).

-

Add 20% palladium hydroxide on carbon catalyst (0.24 eq).

-

Evacuate the reaction system and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully remove the residual hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the filter cake with anhydrous ethanol.

-

Purify the filtrate to obtain the final product as a white solid.[4]

Analytical Characterization

Detailed analytical data is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | 3.66-3.52 | m | 2H | |

| 3.39-3.33 | m | 2H | |||

| 1.69-1.64 | m | 2H | |||

| 1.38 | s | 9H |

¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry:

Reactivity and Stability

The chemical behavior of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is influenced by the presence of the α,α-difluoro ketone and the N-Boc protecting group.

Reactivity of the α,α-Difluoro Ketone:

The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the ketone carbonyl group. This makes it susceptible to hydration in the presence of moisture, forming a gem-diol hydrate. This equilibrium is an important consideration for storage and handling.

Stability of the N-Boc Protecting Group:

The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or strong mineral acids.

General Stability and Storage:

The compound should be stored in a cool, dry place away from moisture to prevent hydration of the ketone. It is generally stable under normal laboratory conditions.

Potential Applications in Drug Discovery

Fluorinated piperidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. While no specific biological activity has been reported for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate itself, a structurally related compound, a 4,4-difluoropiperidine derivative, has been investigated as a potent dopamine D4 receptor antagonist.[5][6] This suggests that the 3,3-difluoro-4-oxopiperidine core could serve as a valuable scaffold for the development of novel therapeutics targeting various biological targets.

Logical Workflow for Utilizing the Compound in Drug Discovery

Caption: A typical workflow for the use of the title compound in a drug discovery program.

References

- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate 95 1400264-85-8 [sigmaaldrich.com]

- 4. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-3,3-Difluoropiperidine Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3,3-difluoropiperidine derivatives, a class of fluorinated heterocyclic compounds with significant potential in medicinal chemistry. The introduction of gem-difluoro groups into the piperidine ring can modulate physicochemical and pharmacological properties, making these derivatives attractive scaffolds for the development of novel therapeutics. This document details their nomenclature, synthesis, key quantitative data, and applications, with a focus on their role as dopamine receptor antagonists.

IUPAC Nomenclature

The systematic naming of N-Boc-3,3-difluoropiperidine derivatives follows the IUPAC rules of organic nomenclature. The "N-Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring. The core structure is "3,3-difluoropiperidine". The position and type of any additional substituents are indicated by numerical locants and appropriate prefixes or suffixes.

For example:

-

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a carbonyl group at the 4-position of the piperidine ring.[1]

-

tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: An amino group is present at the 4-position.[2]

-

tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: This derivative features a hydroxyl group at the 5-position.[3]

Physicochemical and Biological Data

The incorporation of fluorine atoms significantly influences properties such as lipophilicity (cLogP) and metabolic stability. The following tables summarize key quantitative data for a series of N-Boc-3,3-difluoropiperidine derivatives investigated as dopamine D4 receptor antagonists.

| Compound ID | Structure | Ki (nM)[4] | cLogP[4] | CNS MPO Score[4] |

| 7a | 4-Fluorophenoxymethyl | Similar to 8a | - | - |

| 8a | 4-Fluorophenoxymethyl | Similar to 7a | - | - |

| 8b | 3,4-Difluorophenoxymethyl | 5.5 | - | - |

| 8c | 3-Methylphenoxymethyl | 13 | - | - |

| 8d | 4-Chlorophenoxymethyl | 53 | - | - |

| 8e | Phenoxymethyl | 27 | - | - |

| 9s | 5-N-methylindazolyl-4-fluorophenoxymethyl | 1.0 | - | - |

| 9t | 5-N-methylindazolyl-3-fluorophenoxymethyl | 3.0 | - | - |

| 9v | 5-N-methylindazolyl-4-cyanophenoxymethyl | 8.9 | - | - |

| 9w | 5-N-methylindazolyl-3,4-difluorophenoxymethyl | 10.8 | - | - |

| 9x | 5-N-methylindazolyl-3-cyanophenoxymethyl | 59.6 | - | - |

| 9y | 5-N-methylbenzimidazolyl-3,4-difluorophenoxymethyl | 4.8 | - | - |

| 9z | 5-N-methylbenzimidazolyl-3-fluorophenoxymethyl | 11.8 | - | - |

| 9aa | 5-N-methylbenzimidazolyl-3-cyano-4-fluorophenoxymethyl | 40.4 | - | - |

| 9bb | 5-N-methylbenzimidazolyl-3-cyanophenoxymethyl | 497 | - | - |

-

Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor.

-

cLogP: Calculated logarithm of the partition coefficient between octanol and water, an indicator of lipophilicity.

-

CNS MPO Score: Central Nervous System Multiparameter Optimization score, a desirability score for CNS drug candidates based on physicochemical properties.

Experimental Protocols

The synthesis of N-Boc-3,3-difluoropiperidine derivatives often involves multi-step sequences. Below are detailed methodologies for key synthetic transformations.

Synthesis of 4-Substituted 3,3-Difluoropiperidines

A general strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by reduction, lactamization, and subsequent reduction of the lactam.[5]

Step 1: 1,4-Addition

-

Reactants: Ethyl bromodifluoroacetate, 3-substituted acrylonitrile, copper powder.

-

Procedure: The reactants are combined in a suitable solvent, and the reaction is initiated. The copper powder facilitates the addition reaction.

Step 2: Borane Reduction of the Cyano Group

-

Reagent: Borane (BH3).

-

Procedure: The cyano substituent of the product from Step 1 is reduced to a primary amine using a borane solution.

Step 3: Lactamization

-

Procedure: The resulting amino ester undergoes intramolecular cyclization to form a lactam.

Step 4: Lactam Reduction

-

Reagent: A suitable reducing agent, such as borane.

-

Procedure: The lactam is reduced to the corresponding 4-substituted 3,3-difluoropiperidine.

Synthesis of N-Boc-3-piperidone

The synthesis of the precursor N-Boc-3-piperidone can be achieved from N-benzyl-3-hydroxypiperidine.[6]

Step 1: Boc Protection

-

Reactants: N-benzyl-3-hydroxypiperidine, di-tert-butyl dicarbonate (Boc)2O, palladium on carbon (Pd/C).

-

Solvent: Methanol.

-

Procedure: N-benzyl-3-hydroxypiperidine is reacted with (Boc)2O in the presence of a palladium catalyst under a hydrogen atmosphere. This step simultaneously removes the benzyl group and protects the piperidine nitrogen with a Boc group to yield N-Boc-3-hydroxypiperidine.[6]

Step 2: Oxidation

-

Reactants: N-Boc-3-hydroxypiperidine, an oxidizing agent (e.g., a mixture of oxalyl chloride and DMSO, followed by triethylamine - Swern oxidation).

-

Solvent: Dichloromethane.

-

Procedure: The hydroxyl group of N-Boc-3-hydroxypiperidine is oxidized to a ketone to yield N-Boc-3-piperidone. The reaction is typically carried out at low temperatures (e.g., -30°C).[6]

Asymmetric Reduction of N-Boc-3-piperidone

Chiral N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, can be synthesized via the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase.[7][8]

-

Enzyme: A ketoreductase (KRED) co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration.

-

Substrate: N-Boc-3-piperidone.

-

Cofactor: NADP+.

-

Reductant: D-glucose.

-

Buffer: Phosphate buffered saline (PBS).

-

Procedure: The reaction is carried out in a buffered solution containing the substrate, cofactor, and the recombinant E. coli cells expressing both KRED and GDH. D-glucose serves as the ultimate reductant, with GDH recycling the NADPH consumed by the KRED.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key synthetic pathways and logical relationships in the context of N-Boc-3,3-difluoropiperidine derivative research.

Caption: Synthetic pathway for 4-substituted 3,3-difluoropiperidines.

Caption: Synthesis of the key precursor N-Boc-3-piperidone.

Caption: Drug discovery workflow for D4 receptor antagonists.

Conclusion

N-Boc-3,3-difluoropiperidine derivatives represent a valuable class of building blocks for medicinal chemistry. The strategic introduction of gem-difluoro groups offers a powerful tool to fine-tune the pharmacological properties of piperidine-containing molecules. The synthetic routes outlined in this guide provide a foundation for the creation of diverse libraries of these compounds for screening and lead optimization in drug discovery programs. The promising activity of certain derivatives as dopamine D4 receptor antagonists highlights the potential of this scaffold for the development of novel therapeutics targeting central nervous system disorders. Further research into the synthesis and biological evaluation of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 7. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight of tert-Butyl 3,3-Difluoropiperidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for tert-butyl 3,3-difluoropiperidine-1-carboxylate. This compound is a fluorinated heterocyclic motif of interest in medicinal chemistry and drug discovery due to the unique properties imparted by the difluoropiperidine scaffold.

Molecular Structure and Formula

The chemical structure of this compound consists of a piperidine ring substituted with two fluorine atoms at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Based on this structure, the molecular formula is deduced to be C₁₀H₁₇F₂NO₂ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the following standard atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u[1]

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

The following table details the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 221.247 |

The calculated molecular weight of this compound is 221.247 g/mol .

Experimental Protocols

Determination of the molecular weight of a novel or synthesized compound like this compound is typically confirmed experimentally using mass spectrometry.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

-

Mass Analysis: The resulting ions are guided into the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Analysis: The obtained mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The exact mass of the parent molecule (M) is determined from this data and compared to the calculated theoretical mass.

Visualization of the Molecular Formula

The following diagram illustrates the elemental composition of this compound.

References

- 1. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cyclohexylacetoacetamide | C10H17NO2 | CID 70805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorodecalin | C10H17F | CID 13665088 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, optimizing the drug-like properties of piperidine-containing compounds remains a significant challenge. A powerful strategy that has gained widespread traction in modern drug discovery is the introduction of fluorine atoms into the piperidine ring. This in-depth technical guide explores the multifaceted role of fluorinated piperidines in drug design, detailing their synthesis, physicochemical properties, and pharmacological implications, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a piperidine ring can dramatically alter a molecule's physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[1] These modifications are a direct result of fluorine's unique characteristics, including its small van der Waals radius, the high strength of the carbon-fluorine bond, and its ability to form strong hydrogen bonds.

Modulation of Basicity (pKa)

One of the most profound effects of fluorination is the reduction of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby lowering its ability to accept a proton. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[2] This modulation of basicity can have several beneficial consequences for drug candidates, including improved oral absorption and reduced hERG channel liability, a common cause of cardiac toxicity.[3]

| Compound | Fluorine Position(s) | pKa |

| Piperidine | - | 11.22 |

| 3-Fluoropiperidine | 3 | 9.30 |

| 4-Fluoropiperidine | 4 | 10.38 |

| 3,3-Difluoropiperidine | 3,3 | 7.04 |

| 3,5-Difluoropiperidine | 3,5 | 8.35 |

Table 1: Experimentally determined pKa values of selected fluorinated piperidines, demonstrating the significant reduction in basicity upon fluorination.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more complex and context-dependent. While the introduction of a single fluorine atom can subtly increase or decrease lipophilicity, polyfluorination, particularly with trifluoromethyl groups, generally leads to a significant increase in LogP.[2] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, a critical attribute for drugs targeting the central nervous system (CNS).[1] However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.

| Compound | LogP |

| Piperidine | 0.84 |

| 4-Fluoropiperidine | 0.93 |

| 3,3-Difluoropiperidine | 0.47 |

Table 2: Experimentally determined LogP values for selected piperidines, illustrating the nuanced effect of fluorination on lipophilicity.

Conformational Control

Fluorine substitution can also exert significant control over the conformational preferences of the piperidine ring. The gauche effect, an electrostatic interaction between vicinal electron-withdrawing groups, can favor specific chair conformations. For instance, in protonated 3-fluoropiperidine, the axial conformation is favored due to a stabilizing interaction between the positively charged nitrogen and the electronegative fluorine atom.[4] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

Pharmacological Advantages of Fluorinated Piperidines

The strategic incorporation of fluorine into piperidine scaffolds can bestow a range of pharmacological advantages, ultimately leading to the development of safer and more efficacious drugs.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block common sites of metabolism, thereby increasing the drug's half-life and improving its oral bioavailability. This can lead to less frequent dosing regimens and improved patient compliance.

Improved Binding Affinity and Selectivity

The introduction of fluorine can enhance a molecule's binding affinity and selectivity for its biological target through several mechanisms. The altered electronic distribution within the molecule can lead to more favorable electrostatic interactions with the protein binding pocket.[1] Furthermore, as previously mentioned, the conformational constraints imposed by fluorine can lock the molecule into a more potent, receptor-bound conformation.

| Compound | Target | Ki (nM) |

| GBR 12935 | Dopamine Transporter (DAT) | 8.1 |

| 4'-Fluoro-GBR 12935 | Dopamine Transporter (DAT) | 2.5 |

| Paroxetine | Serotonin Transporter (SERT) | 0.1 |

| 3-Fluoroparoxetine | Serotonin Transporter (SERT) | 0.03 |

Table 3: Comparison of binding affinities (Ki) for non-fluorinated and fluorinated piperidine-containing compounds, highlighting the potential for increased potency with fluorination.

Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and stereochemistry.

Electrophilic Fluorination

Electrophilic fluorination is a common method for introducing fluorine onto a pre-existing piperidine ring. This approach typically involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), which reacts with an enolate or enamine derivative of the piperidine.

-

Enolate Formation: To a solution of an N-protected 4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: Add a solution of Selectfluor® (1.2 eq) in anhydrous dimethylformamide (DMF) to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated piperidine.

Asymmetric Hydrogenation of Fluoropyridines

A powerful and increasingly popular method for the synthesis of enantiomerically enriched fluorinated piperidines is the asymmetric hydrogenation of fluorinated pyridine precursors. This method often employs chiral transition metal catalysts, such as those based on rhodium or iridium, to achieve high levels of stereocontrol.

-

Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor, for example, [Rh(COD)2]BF4 (0.01 eq), and the chiral phosphine ligand, such as (R)-BINAP (0.011 eq), in degassed methanol. Stir the solution for 30 minutes to form the active catalyst.

-

Hydrogenation: In a high-pressure autoclave, dissolve the 3-fluoropyridine substrate (1.0 eq) in degassed methanol. Add the pre-formed catalyst solution to the autoclave.

-

Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm) and heat the reaction mixture to the appropriate temperature (e.g., 50 °C). Stir the reaction for 24-48 hours, monitoring for completion by GC-MS or LC-MS.

-

Workup and Purification: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched fluorinated piperidine.

Biological Assays for Evaluation

The biological activity of newly synthesized fluorinated piperidines is typically assessed using a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[5] This is a competitive assay where the test compound's ability to displace a known radiolabeled ligand from its binding site is measured.

-

Membrane Preparation: Prepare crude synaptic membranes from a brain region rich in the target of interest (e.g., rat striatum for DAT) by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Incubation and Filtration: Incubate the plate at room temperature for a set period to allow for binding equilibrium to be reached. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Cytotoxicity Assays

Cytotoxicity assays, such as the MTT assay, are used to assess the general toxicity of a compound to cells.[6]

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line) into a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Fluorinated piperidines often exert their pharmacological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Dopamine Signaling Pathway

The dopamine transporter (DAT) is a key regulator of dopaminergic signaling in the brain and a target for many drugs, including those for ADHD and depression.[7] Fluorinated piperidine-containing compounds can act as potent DAT inhibitors.

Caption: Dopamine signaling at the synapse.

Experimental Workflow for In Vitro Metabolism Assay

Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. In vitro metabolism assays using liver microsomes are a standard method for this purpose.[8]

Caption: Workflow for an in vitro drug metabolism assay.

Conclusion

The incorporation of fluorine into piperidine scaffolds represents a powerful and versatile strategy in modern drug discovery. By judiciously modulating key physicochemical properties such as basicity, lipophilicity, and conformation, medicinal chemists can overcome common developmental hurdles and design drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability of fluorine to enhance metabolic stability and binding affinity has led to the successful development of numerous drugs and clinical candidates. As synthetic methodologies for the precise introduction of fluorine continue to advance, the role of fluorinated piperidines in the design of next-generation therapeutics is set to expand even further. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this important chemical motif in their drug discovery endeavors.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for N-Boc-3,3-difluoropiperidine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The N-Boc-3,3-difluoropiperidine moiety is a valuable building block in drug discovery, offering a conformationally restricted and fluorinated piperidine ring. This document provides detailed application notes and protocols for common coupling reactions involving N-Boc-3,3-difluoropiperidine and its derivatives, including amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling.

Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. The coupling of a carboxylic acid to the nitrogen of a deprotected piperidine or the coupling of an amine to a carboxylic acid derivative of the N-Boc-3,3-difluoropiperidine scaffold is a common transformation. Several reagents are available to facilitate this reaction, each with its own advantages.

Comparative Data for Amide Coupling Reagents

The following table summarizes common coupling reagents and typical conditions for amide bond formation. While specific yields are highly substrate-dependent, this provides a general guideline.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Features |

| HATU | None | DIPEA | DMF | 1 - 6 | > 90% | High efficiency, fast reaction times, low racemization.[1][2] |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90% | Cost-effective and widely used; HOBt minimizes side reactions.[1][3][4] |

| DCC | HOBt or DMAP (cat.) | None or DIPEA | DCM | 12 - 24 | > 80% | High activation efficiency; insoluble DCU byproduct requires filtration.[2][3] |

Experimental Protocols for Amide Coupling

This protocol describes the coupling of a carboxylic acid with an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (e.g., deprotected 3,3-difluoropiperidine derivative) (1.1 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.[3]

-

Add DIPEA to the solution and stir at room temperature for 15-30 minutes for pre-activation.[1]

-

Add the amine to the activated mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[4]

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid and HOBt in anhydrous DMF or DCM, add DIPEA.[3][4]

-

Cool the mixture to 0 °C in an ice bath.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[3]

-

Add the amine to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[3][4]

-

Once complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.[3]

Caption: General workflow for amide bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is particularly useful for coupling amines with aryl halides or triflates. For N-Boc-3,3-difluoropiperidine, this reaction can be employed to couple the piperidine nitrogen (after Boc-deprotection) to an aromatic system.

Comparative Data for Buchwald-Hartwig Catalytic Systems

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos, DPEphos, or DPPF | NaOtBu | Toluene | Reflux | Good to Excellent |

| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene/Dioxane | 80 - 110 | Substrate Dependent |

| [Pd(NHC)(allyl)Cl] | IPr, SIPr | K₂CO₃ | DME | 80 - 110 | Good to Excellent |

Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an amine with an aryl bromide.

Materials:

-

Aryl Bromide (1.0 eq)

-

Amine (e.g., deprotected 3,3-difluoropiperidine) (1.2 eq)

-

Pd₂(dba)₃ (0.02-0.05 eq)

-

Xantphos (0.04-0.10 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene, followed by the amine.

-

Heat the reaction mixture to reflux (or the specified temperature) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This reaction is instrumental in forming carbon-carbon bonds, for instance, to attach an aryl or heteroaryl group to a functionalized N-Boc-3,3-difluoropiperidine scaffold.

Comparative Data for Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is influenced by the catalyst, base, and solvent system.

| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | None | K₂CO₃ or Na₂CO₃ | Toluene/Ethanol/Water | 80 - 100 | Good to Excellent |

| PdCl₂(dppf) | dppf | K₃PO₄ or Cs₂CO₃ | Dioxane/Water | 80 - 100 | High |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/Water or t-AmylOH | 80 - 110 | High |

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide derivative of N-Boc-3,3-difluoropiperidine with a boronic acid.

Materials:

-

Aryl Halide (e.g., 4-bromo-N-Boc-3,3-difluoropiperidine derivative) (1.0 eq)

-

(Hetero)arylboronic Acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (0.03-0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

-

In a flask, combine the aryl halide, (hetero)arylboronic acid, and K₂CO₃.[6]

-

Add the 1,4-dioxane/water solvent mixture.

-

Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

References

Deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the efficient and clean removal of the tert-butoxycarbonyl (Boc) protecting group from key intermediates is a critical step in multi-step organic synthesis. This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate, a valuable building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.

The 3,3-difluoropiperidine moiety is of significant interest in medicinal chemistry. The introduction of geminal fluorine atoms can profoundly influence the physicochemical properties of a molecule, such as its basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Notably, the 3,3-difluoropiperidine scaffold has been incorporated into potent and selective antagonists of the dopamine D4 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Quantitative Data Summary

The deprotection of this compound is typically achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific requirements of the synthetic route, considering factors such as the presence of other acid-labile functional groups and the desired salt form of the product. Below is a summary of common deprotection methods with typical reaction parameters.

| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1 - 4 | >95% | A common and highly effective method. The product is isolated as the TFA salt. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1 - 4 | >95% | The product precipitates as the hydrochloride salt, which can be easily isolated by filtration. |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | 1.25 M | RT | 2 - 6 | >90% | Useful when the hydrochloride salt is desired and the substrate is soluble in methanol. |

| Oxalyl Chloride | Methanol (MeOH) | 3 equivalents | RT | 1 - 4 | ~90% | A milder alternative to strong acids, suitable for substrates with acid-sensitive groups.[1] |

Signaling Pathway: Dopamine D4 Receptor Antagonism

The deprotected 3,3-difluoropiperidine is a key pharmacophore in the development of dopamine D4 receptor antagonists. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand dopamine, inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase.[2][3] Antagonists block this interaction, thereby modulating downstream signaling pathways. This is of therapeutic interest in conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[3][4]

Experimental Protocols

Below are detailed protocols for the deprotection of this compound using two common acidic methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection, yielding the trifluoroacetate salt of the product.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 equiv, or a 1:1 v/v mixture with DCM) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

-

For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3,3-difluoropiperidine.

-

-

Purification: If necessary, the product can be further purified by distillation or column chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane solution

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).

-

Addition of HCl/Dioxane: Add the 4 M solution of HCl in 1,4-dioxane (5-10 equiv). The substrate can be dissolved or suspended in the acidic solution.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

-

Isolation:

-

Upon completion of the reaction (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 3,3-difluoropiperidine hydrochloride.

-

-

Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., aqueous NaOH or NaHCO₃ solution) to the desired pH, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the deprotection of this compound and subsequent purification.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4,4-Difluoropiperidine Derivatives for Structure-Activity Relationship (SAR) Studies as Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthesis and structure-activity relationship (SAR) studies of a novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor (D4R) antagonists. The incorporation of the gem-difluoro moiety on the piperidine ring is a key design element to modulate physicochemical properties and pharmacological activity. This document provides detailed experimental protocols for the synthesis of key derivatives and summarizes the quantitative SAR data, offering a practical guide for researchers engaged in the discovery of novel CNS-active compounds.

Introduction

The dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, is a significant target for the treatment of various neuropsychiatric disorders. The development of selective D4R antagonists has been an area of intense research. The piperidine scaffold is a common motif in CNS drug discovery. Strategic fluorination of this core structure, specifically the introduction of a gem-difluoro group, can profoundly influence key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity. This note focuses on a series of 4,4-difluoropiperidine ethers and explores the SAR to identify potent and selective D4R antagonists.[1][2]

Experimental Workflow

The overall workflow for the synthesis and evaluation of the 4,4-difluoropiperidine derivatives is outlined below. The process begins with the synthesis of a key intermediate, the 4,4-difluoropiperidine alcohol, followed by etherification with various substituted phenols and subsequent derivatization of the piperidine nitrogen to generate a library of analogs for SAR studies.

Caption: Synthetic and evaluation workflow for 4,4-difluoropiperidine D4R antagonists.

Experimental Protocols

General Synthesis of 4,4-Difluoropiperidine Ether Scaffolds

The synthesis of the target compounds involves a multi-step sequence starting from commercially available materials. A representative protocol for the synthesis of a key intermediate and a final analog is provided below.

Protocol 1: Synthesis of N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine

-

Step 1: Dieckmann Condensation: Start with a suitable acyclic precursor and perform an intramolecular Dieckmann condensation to form the piperidine ring.

-

Step 2: Fluorination: The resulting β-ketoester is subjected to dealkoxycarbonylation followed by electrophilic fluorination using a reagent such as N-fluorobenzenesulfonimide (NFSI) to introduce the gem-difluoro group at the 4-position.

-

Step 3: Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

-

Step 4: Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Protocol 2: Synthesis of Final Analog (e.g., Compound 14a from the case study) [2]

-

Step 1: Mitsunobu Reaction: To a solution of N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine (1.0 eq.), the desired phenol (e.g., 4-fluoro-3-methylphenol, 1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Step 2: Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the N-Boc protected phenoxymethyl intermediate.

-

Step 3: Boc Deprotection: Dissolve the intermediate in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours. Concentrate the mixture to dryness to afford the hydrochloride salt of the piperidine.

-

Step 4: N-Alkylation: To a solution of the piperidine hydrochloride salt (1.0 eq.) and the desired aldehyde or ketone (e.g., 3-fluoro-4-methoxybenzaldehyde, 1.1 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.). Stir the reaction at room temperature for 16 hours.

-

Step 5: Final Purification: Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.

Structure-Activity Relationship (SAR) Studies

A library of 4,4-difluoropiperidine derivatives was synthesized and evaluated for their binding affinity to the human dopamine D4 receptor. The SAR was systematically explored by modifying the arylether and the southern nitrogen substituents.[2]

SAR of the Arylether Moiety

The initial exploration focused on substitutions on the phenoxy ring. The data revealed that electron-donating and lipophilic groups at the meta and para positions of the phenyl ring were generally favorable for D4R binding.

Table 1: SAR of the Arylether Substituent

| Compound | R¹ (Phenoxy Substituent) | D4R Kᵢ (nM) | cLogP |

| 7a | 4-F | 320 | >5.00 |

| 7b | 3,4-diF | 140 | >5.00 |

| 7c | 4-F, 3-Me | 180 | >5.00 |

| 8c | 4-F, 3-Me | 28.5 | 4.86 |

| 8f | 3-F, 4-Me | 72 | 4.86 |

Data extracted from a representative study in the field.[1][2]

SAR of the Southern Nitrogen Substituent

Further optimization focused on the substituent attached to the piperidine nitrogen. A variety of heterocyclic moieties were introduced, leading to the identification of compounds with significantly improved potency.

Table 2: SAR of the Southern Nitrogen Substituent

| Compound | Southern Moiety | D4R Kᵢ (nM) |

| 9n | 2-imidazo[1,2-a]pyridine | 46.8 |

| 9o | 2-imidazo[1,2-a]pyridine | 85 |

| 9p | 2-imidazo[1,2-a]pyridine | 73 |

| 14a | Optimized Heterocycle | 0.3 |

Data extracted from a representative study in the field.[1][2]

The SAR studies culminated in the discovery of compound 14a , which demonstrated exceptional binding affinity for the D4 receptor (Kᵢ = 0.3 nM) and high selectivity over other dopamine receptor subtypes.[2]

SAR Logic Diagram

The following diagram illustrates the logical progression of the SAR study, starting from an initial hit and iterating through modifications of different parts of the molecule to achieve a potent and selective antagonist.

Caption: Logical flow of the Structure-Activity Relationship (SAR) study.

Conclusion

The synthesis and systematic SAR evaluation of a series of 4,4-difluoropiperidine ethers have led to the identification of a potent and selective dopamine D4 receptor antagonist. The gem-difluoro substitution on the piperidine ring proved to be a valuable strategy in the design of these novel ligands. The detailed protocols and SAR data presented in this application note provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, particularly those focused on CNS targets. While the identified lead compound displayed excellent in vitro potency, further studies on its pharmacokinetic properties, such as microsomal stability and plasma protein binding, are warranted for its development as a therapeutic agent.[2]

References

Applications of tert-butyl 3,3-difluoropiperidine-1-carboxylate in Medicinal Chemistry: A Versatile Fluorinated Building Block

Introduction